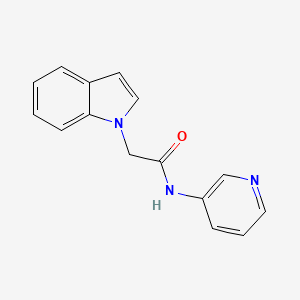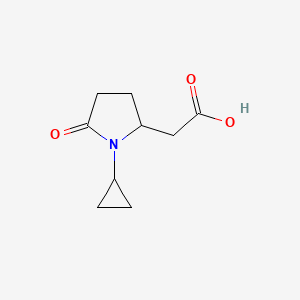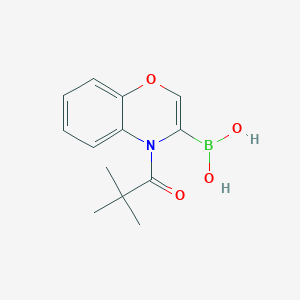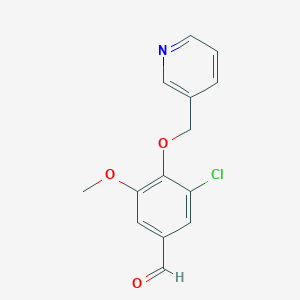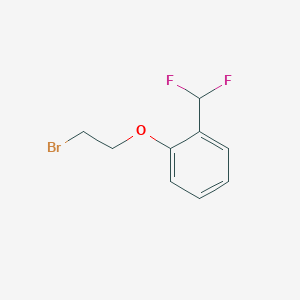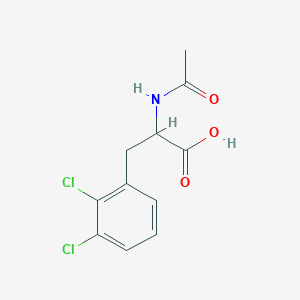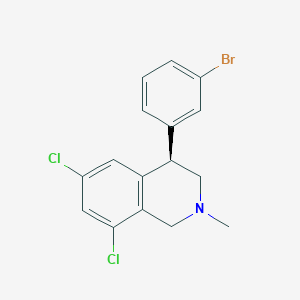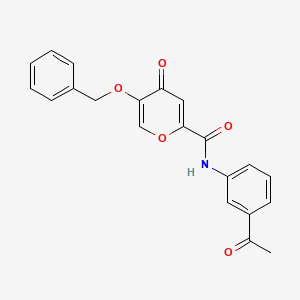![molecular formula C9H17NO B14866681 (But-3-en-1-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B14866681.png)
(But-3-en-1-yl)[(oxolan-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-3-en-1-yl)[(oxolan-2-yl)methyl]amine is an organic compound that features both an amine group and a heterocyclic oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-en-1-yl)[(oxolan-2-yl)methyl]amine typically involves the reaction of but-3-en-1-amine with oxirane derivatives under controlled conditions. One common method is the nucleophilic addition of but-3-en-1-amine to an oxirane, such as (2S)-2-(3-buten-1-yl)oxirane, in the presence of a suitable catalyst . The reaction is typically carried out under inert atmosphere at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(But-3-en-1-yl)[(oxolan-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(But-3-en-1-yl)[(oxolan-2-yl)methyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (But-3-en-1-yl)[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The oxolane ring can participate in ring-opening reactions, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(But-3-en-1-yl)oxirane: Similar in structure but lacks the amine group.
(2S)-2-(3-Buten-1-yl)oxirane: Another similar compound with a different stereochemistry.
Uniqueness
(But-3-en-1-yl)[(oxolan-2-yl)methyl]amine is unique due to the presence of both an amine group and an oxolane ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)but-3-en-1-amine |
InChI |
InChI=1S/C9H17NO/c1-2-3-6-10-8-9-5-4-7-11-9/h2,9-10H,1,3-8H2 |
InChI Key |
XWHOUYXPLALQBE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


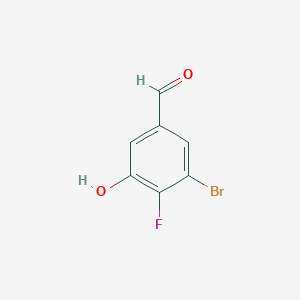
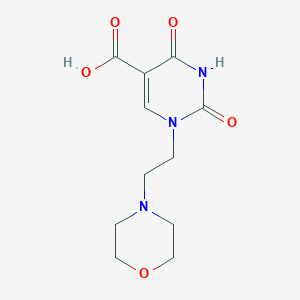
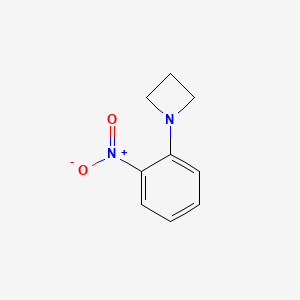
![8-Bromo-2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14866618.png)
![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile Hydrate HCl](/img/structure/B14866628.png)
![(4-cyclohexylpiperazin-1-yl)[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B14866644.png)
